molecular formula C18H15Cl2N3O2S B284697 N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B284697
M. Wt: 408.3 g/mol
InChI Key: ZFBSPRZZCMLMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCPA and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of DCPA is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. DCPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, DCPA has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that DCPA has significant biochemical and physiological effects. In particular, DCPA has been found to reduce inflammation, inhibit tumor growth, and inhibit viral replication. In addition, DCPA has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCPA in lab experiments is its high purity and stability. DCPA is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using DCPA in lab experiments is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research on DCPA. One potential direction is the development of new drugs based on DCPA for the treatment of various diseases. Another direction is the exploration of DCPA's potential applications in the development of new materials and as a catalyst in chemical reactions. In addition, further studies are needed to fully understand the mechanism of action of DCPA and its potential side effects.

Synthesis Methods

DCPA is synthesized through a multi-step process that involves the reaction of 2,5-dichlorophenyl isocyanate with 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The resulting product is then treated with acetic anhydride to form DCPA. This synthesis method has been optimized to yield high purity and high yield of DCPA.

Scientific Research Applications

DCPA has been extensively studied for its potential applications in various fields. In particular, DCPA has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. These properties make DCPA a promising candidate for the development of new drugs for the treatment of various diseases. In addition, DCPA has also been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H15Cl2N3O2S/c19-10-5-6-12(20)13(7-10)22-15(24)8-23-9-21-17-16(18(23)25)11-3-1-2-4-14(11)26-17/h5-7,9H,1-4,8H2,(H,22,24)

InChI Key

ZFBSPRZZCMLMPB-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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